HATU

Peptide synthesis Carbohydrate chemistry Esterification optimization

HATU is a third-generation coupling reagent that forms highly reactive OAt esters, essential for challenging peptide syntheses involving sterically hindered or N-methyl amino acids. Its superior reactivity over HBTU/TBTU ensures higher yields and lower racemization. Ideal for solid-phase synthesis and macrocyclization.

Molecular Formula C10H15F6N6OP
Molecular Weight 380.23 g/mol
CAS No. 148893-10-1
Cat. No. B1672947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHATU
CAS148893-10-1
SynonymsN-((1H-1,2,3-triazolo-(4,5-b)pyridin-1-yloxy)(dimethylamino)methylene)N-methylmethanaminium hexafluorophosphate
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
O-(7-azabenzotriazol-1-yl)-N,N,N; ,N'-tetramethyluronium hexafluorophosphate
O-HATU cpd
Molecular FormulaC10H15F6N6OP
Molecular Weight380.23 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
InChIKeyFKBFHOSFPRWJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HATU (CAS 148893-10-1): Procurement Guide for High-Efficiency Peptide Coupling Reagent Selection


HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; CAS 148893-10-1) is an aminium/uronium-type coupling reagent that generates highly reactive OAt (7-aza-1-hydroxybenzotriazole) active esters upon activation of carboxylic acids . As a third-generation coupling reagent based on the HOAt leaving group scaffold [1], HATU is employed extensively in both solid-phase and solution-phase peptide synthesis, particularly for demanding couplings involving sterically hindered amino acids and N-alkyl amines . Its mechanism proceeds through carboxylate anion attack on the uronium moiety to form an O-acyl(tetramethyl)isouronium salt intermediate, which subsequently undergoes nucleophilic attack by amines to yield amide bonds [2].

Why HATU Cannot Be Indiscriminately Substituted with Other Aminium/Uronium Coupling Reagents


Although HATU belongs to the same aminium/uronium salt class as HBTU, TBTU, and PyBOP, these reagents differ fundamentally in their leaving group chemistry and resultant active ester reactivity . HATU generates OAt esters from HOAt (pKa ≈ 3.3 in MeCN), whereas HBTU and TBTU generate OBt esters from HOBt (pKa ≈ 4.6) [1]. The lower pKa and the anchimeric assistance provided by the pyridine nitrogen at the 7-position of the azabenzotriazole ring confer substantially higher reactivity to OAt esters compared to OBt esters [1]. Consequently, substitution of HATU with HBTU or TBTU in demanding couplings—particularly those involving sterically hindered amino acids, N-alkyl amines, or cysteine residues prone to racemization—predictably results in lower coupling yields, extended reaction times, and higher levels of epimerization . The quantitative evidence presented in Section 3 substantiates these performance differentials under controlled experimental conditions.

Quantitative Differential Evidence: HATU vs. HBTU, TBTU, PyBOP, and COMU in Peptide Coupling Performance


Head-to-Head Coupling Yield Comparison: HATU vs. HBTU vs. BOP vs. PyBOP in Carbohydrate Esterification

In a systematic optimization study for esterification with carbohydrates under identical reaction conditions, HATU demonstrated superior coupling yield compared to HBTU, BOP, and PyBOP. The direct head-to-head comparison at 80°C for 3 hours in DMF with TEA as base showed that HATU produced the highest yield among the tested aminium/uronium and phosphonium reagents [1].

Peptide synthesis Carbohydrate chemistry Esterification optimization

Active Ester Reactivity Ranking: Mechanistic Basis for HATU Superiority over HBTU and TBTU

The differential performance of HATU versus HBTU and TBTU derives from the intrinsic reactivity hierarchy of the active esters generated. HATU produces OAt esters from HOAt, whereas HBTU and TBTU produce OBt esters from HOBt. Systematic studies across multiple coupling systems have established the reactivity order of active esters as: OAt > Oxyma Pure > 2-ClOBt > OBt . The lower pKa of HOAt (≈3.3 in MeCN) compared to HOBt (≈4.6 in MeCN) combined with anchimeric assistance from the pyridine nitrogen at the 7-position makes HATU and its phosphonium counterpart PyAOP the most effective coupling reagents within the benzotriazole-based family [1].

Peptide coupling mechanism Active ester reactivity Leaving group pKa

Comparative Efficiency in Hindered Amino Acid Couplings: HATU vs. Benzotriazole Analogues

In solid-phase peptide synthesis involving hindered amino acids, systematic comparisons have demonstrated that HOAt-derived reagents (HATU and its phosphonium salts) exhibit superior performance to their benzotriazole analogues when coupling times are deliberately shortened and reagent excesses are reduced to accentuate performance differences [1]. Specifically, for the acylation of support-bound secondary amines during solid-phase synthesis of β-turn mimetics, HATU was identified as the optimal reagent among tested candidates [2]. Additionally, HATU shows particular effectiveness in coupling to N-alkyl amines where other coupling reagents produce poor yields, establishing it as the preferred reagent for loading resins bearing secondary amino groups .

Hindered amino acid coupling Solid-phase peptide synthesis Sterically demanding sequences

HATU Performance in Dipeptide Model System: Quantitative Yield Data

In a model dipeptide coupling study using Cbz-Val-OH and H-Aib-OMe, HATU produced the target dipeptide Cbz-Val-Aib-OMe in 89% yield, demonstrating high efficiency even with the sterically hindered α-aminoisobutyric acid (Aib) residue [1]. This yield serves as a quantitative benchmark for evaluating newer uronium salt coupling reagents against the established HATU standard.

Dipeptide synthesis Uronium salt comparison Model coupling system

COMU vs. HATU: Comparative Performance with Safety and Solubility Trade-offs

COMU, an Oxyma-based uronium salt, represents a more modern coupling reagent that matches or exceeds HATU in certain demanding applications. In the synthesis of the Aib derivative of Leu-Enkephalin pentapeptide—a demanding sterically hindered sequence—COMU displayed higher efficiency than both HATU and HBTU [1]. Additionally, COMU achieves approximately four-fold higher solubility in DMF compared to HATU and HBTU [2], and offers a safer hazard profile by eliminating the explosive potential associated with benzotriazole-based reagents . However, COMU's coupling reactions with base-sensitive substrates require only one equivalent of DIPEA compared to typical excesses used with HATU [3].

Next-generation coupling reagents Oxyma-based reagents Green chemistry alternatives

Racemization Control: HATU and Cysteine Epimerization in Fmoc-SPPS

In a systematic study of cysteine racemization during stepwise Fmoc-SPPS, HATU, HBTU, BOP, and PyAOP were evaluated using a quantitative HPLC assay that resolved H-Gly-L-Cys-Phe-NH2 from H-Gly-D-Cys-Phe-NH2. Under standard protocols with 5-minute preactivation times, all aminium and phosphonium salts tested (including HATU) produced D:L peptide ratios in the unacceptable range of 5-33% [1]. Notably, racemization levels were reduced by a factor of 6- to 7-fold simply by eliminating the preactivation step [2]. Safe incorporation of cysteine with <1% racemization per step was achieved using HATU/HOAt/TMP (4:4:4) without preactivation in CH2Cl2-DMF (1:1) [3].

Racemization minimization Cysteine coupling Fmoc solid-phase peptide synthesis

Procurement-Relevant Application Scenarios for HATU (CAS 148893-10-1)


Solid-Phase Synthesis of Peptides Containing N-Alkyl Amino Acids or Hindered Residues

HATU is the preferred coupling reagent for loading resins bearing secondary amino groups and for coupling to N-alkyl amines where other reagents produce poor yields . In solid-phase synthesis of β-turn mimetics, HATU was identified as the optimal reagent for acylating support-bound secondary amines [1]. The quantitative yield advantage (46% HATU vs. 37% HBTU in model esterification [2]) and the mechanistic superiority of OAt esters over OBt esters make HATU procurement essential for laboratories synthesizing peptides containing N-methyl amino acids, β-branched residues (Val, Ile, Thr), or α,α-disubstituted amino acids (Aib).

Solution-Phase Macrocyclization and Fragment Condensation

HATU has been employed extensively in the macrocyclization of complex molecules and in the total synthesis of dehydrodidemnin B, where both secondary and tertiary amide bonds are required . HOAt-based reagents including HATU, HAPyU, and TAPipU demonstrate greater effectiveness than TBTU or BOP in all-L-tetrapeptide and all-L-pentapeptide cyclization reactions [1]. However, users should be aware that as a uronium-type reagent, HATU can cause chain-terminating guanidinylation side reactions, particularly when carboxyl activation is slow or when excess reagent is used—unlike phosphonium reagents (e.g., PyBOP, PyAOP) which produce cleaner reactions and can be used in excess to drive slow cyclizations to completion [2].

Synthesis of Aurora A Kinase Inhibitors and Peptide-Derived Small Molecule Therapeutics

HATU has documented application in the synthesis of Aurora A kinase inhibitors and in HPLC assays for determining D- and L-acid enantiomers in human plasma [1]. The reagent is also employed in the preparation of N-arylsulfonamide-linked peptides via solid-phase synthesis [2]. For laboratories engaged in medicinal chemistry programs requiring amide bond formation with chiral integrity, HATU's established performance in enantiomer separation assays supports its selection when chiral purity validation is a critical quality attribute of the final product.

Cysteine-Containing Peptide Synthesis with Optimized Racemization Control

HATU can be used for cysteine incorporation with <1% racemization per step when optimized protocols are rigorously followed: HATU/HOAt/TMP (4:4:4) without preactivation in CH2Cl2-DMF (1:1) . Standard protocols involving 5-minute preactivation produce 5-33% D:L peptide ratios and are unacceptable for sequences requiring stereochemical purity [1]. Laboratories selecting HATU for cysteine-containing peptides must commit to protocol adherence; those requiring more forgiving racemization control should evaluate COMU or PyOxim, which offer superior racemization suppression with standard protocols and eliminate explosive hazard concerns [2].

Technical Documentation Hub

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